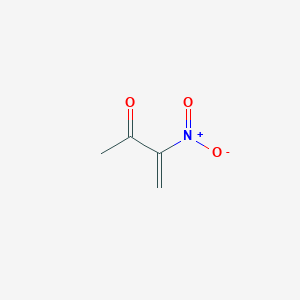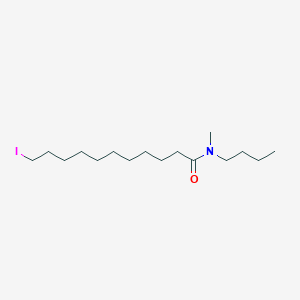![molecular formula C20H19O2P B12581597 4-[Bis(4-methylphenyl)phosphoryl]phenol CAS No. 452310-89-3](/img/structure/B12581597.png)
4-[Bis(4-methylphenyl)phosphoryl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(4-methylphenyl)phosphoryl]phenol is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a phenol ring and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methylphenyl)phosphoryl]phenol typically involves the reaction of 4-methylphenylphosphine oxide with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques, such as continuous flow reactors, may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-methylphenyl)phosphoryl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Esters or ethers of the phenolic hydroxyl group.
Scientific Research Applications
4-[Bis(4-methylphenyl)phosphoryl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[Bis(4-methylphenyl)phosphoryl]phenol involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl)phosphine oxide
- Bis(4-methylphenyl)phosphine
- 4-Methylphenylphosphonic acid
Uniqueness
4-[Bis(4-methylphenyl)phosphoryl]phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phosphoryl group with phenolic and methylphenyl moieties distinguishes it from other related compounds.
Properties
CAS No. |
452310-89-3 |
|---|---|
Molecular Formula |
C20H19O2P |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-bis(4-methylphenyl)phosphorylphenol |
InChI |
InChI=1S/C20H19O2P/c1-15-3-9-18(10-4-15)23(22,19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14,21H,1-2H3 |
InChI Key |
PYUUQJAPKKADFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


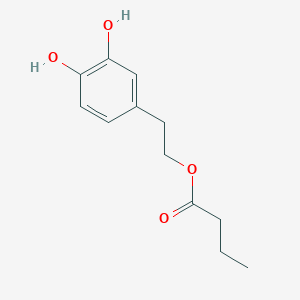
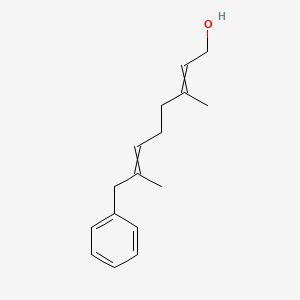
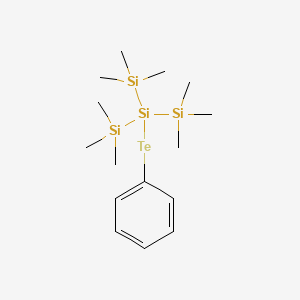
![1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12581526.png)
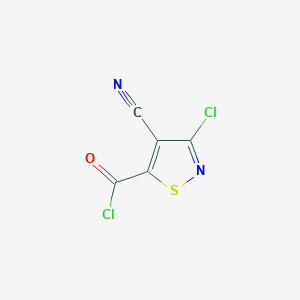
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide](/img/structure/B12581535.png)
![(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B12581539.png)
![1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane](/img/structure/B12581542.png)
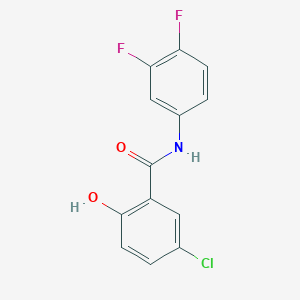
![2,4-Dinitro-5-[(propan-2-yl)oxy]phenol](/img/structure/B12581550.png)
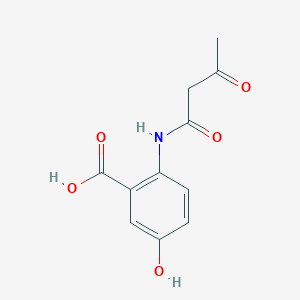
![4'-Tetradecyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12581569.png)
